molecular formula C17H12O2 B11725648 3-(Furan-2-yl)-1-naphthalen-2-ylprop-2-en-1-one

3-(Furan-2-yl)-1-naphthalen-2-ylprop-2-en-1-one

Cat. No.: B11725648
M. Wt: 248.27 g/mol
InChI Key: MKNALJOPBHUVBL-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a furan ring and a naphthalene ring connected by a propenone bridge, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between furan-2-carbaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated propyl chain.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated propyl derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its bioactive properties.

    Industry: Potential use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve the inhibition of enzymes or interaction with cellular receptors, leading to effects such as cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a simpler structure.

    Flavonoids: Compounds with similar structural motifs and biological activities.

    Curcumin: A well-known compound with a similar propenone bridge and diverse biological activities.

Uniqueness

3-(furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both furan and naphthalene rings, which may contribute to its distinct chemical reactivity and biological properties

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

3-(furan-2-yl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C17H12O2/c18-17(10-9-16-6-3-11-19-16)15-8-7-13-4-1-2-5-14(13)12-15/h1-12H

InChI Key

MKNALJOPBHUVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3

Origin of Product

United States

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